![molecular formula C10H18N2 B1329580 4-(氮杂环庚烷-1-基)丁腈 CAS No. 3194-43-2](/img/structure/B1329580.png)
4-(氮杂环庚烷-1-基)丁腈
描述
科学研究应用
Medicinal Chemistry Applications
1. Drug Development
4-(azepan-1-yl)butanenitrile is being explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. It has been identified as a candidate for developing drugs targeting various conditions, including:
- Pain Management : Compounds similar to 4-(azepan-1-yl)butanenitrile have shown promise in treating neuropathic pain and other chronic pain conditions .
- Inflammatory Disorders : Its anti-inflammatory properties are under investigation, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease .
2. Rho Kinase Inhibition
Research indicates that this compound may act as a Rho kinase inhibitor, which could be beneficial in treating diseases associated with smooth muscle constriction, such as hypertension and urinary incontinence. This action suggests its potential utility in developing therapies for cardiovascular and urological conditions .
The biological activities associated with 4-(azepan-1-yl)butanenitrile include:
- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in combating infections.
- Anti-inflammatory Effects : Investigations are ongoing to assess its efficacy in reducing inflammation, which could lead to new treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of derivatives related to 4-(azepan-1-yl)butanenitrile:
Study Focus | Findings |
---|---|
Synthesis of Derivatives | Modifications to the azepane ring significantly influenced the biological activity against specific bacterial strains. |
Structure-Activity Relationship (SAR) | The introduction of various substituents on the azepane ring enhanced the compound's bioactivity, providing insights into optimizing pharmacological profiles. |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyronitrile, 1-(hexahydro-1H-azepin-1-yl)- typically involves the reaction of hexahydro-1H-azepine with butyronitrile under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of butyronitrile, 1-(hexahydro-1H-azepin-1-yl)- is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the use of high-purity starting materials and stringent quality control measures to meet industry standards .
化学反应分析
Types of Reactions
4-(azepan-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted nitriles, depending on the reaction conditions and reagents used .
作用机制
The mechanism of action of butyronitrile, 1-(hexahydro-1H-azepin-1-yl)- involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to proteins and enzymes to modulate their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
- Hexahydro-1H-azepine-1-butanenitrile
- 1H-Azepine-1-butyronitrile, hexahydro-
- 4-(n-Hexamethyleneimino)butyronitrile
Uniqueness
4-(azepan-1-yl)butanenitrile is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways . Its versatility and reactivity make it a valuable compound in both research and industrial applications .
生物活性
4-(azepan-1-yl)butanenitrile, with the chemical formula C11H18N2, is a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound 4-(azepan-1-yl)butanenitrile features a nitrile functional group attached to a butane chain, with an azepane ring contributing to its structural complexity. The presence of the azepane ring may influence its interaction with biological targets due to its potential conformational flexibility.
Structural Formula
Therapeutic Applications
Research indicates that compounds with structural similarities to 4-(azepan-1-yl)butanenitrile may be beneficial in treating various conditions:
- Cardiovascular Diseases : Inhibitors of Rho kinase have been explored for their potential to treat hypertension and other cardiovascular disorders by promoting vasodilation and reducing vascular resistance .
- Cancer Therapy : The modulation of cell proliferation pathways suggests that 4-(azepan-1-yl)butanenitrile could play a role in cancer treatment strategies aimed at inhibiting tumor growth and metastasis .
Study Overview
A study investigating the effects of related compounds on cellular models demonstrated significant alterations in cell viability and proliferation rates when exposed to Rho kinase inhibitors. While direct studies on 4-(azepan-1-yl)butanenitrile are sparse, these findings provide insight into its potential biological effects.
Compound | Biological Activity | Reference |
---|---|---|
4-(azepan-1-yl)butanenitrile | Potential Rho kinase inhibitor | |
Similar compounds | Reduced smooth muscle contraction |
Experimental Data
In vitro assays have shown that related compounds can significantly reduce cell viability in cancer cell lines, suggesting a possible role for 4-(azepan-1-yl)butanenitrile in cancer therapeutics. The exact IC50 values and mechanisms remain an area for further investigation.
Pharmacokinetics
Understanding the pharmacokinetics of 4-(azepan-1-yl)butanenitrile is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized:
- Absorption : Preliminary data suggest moderate absorption properties based on structural characteristics.
- Metabolism : Potential metabolic pathways may involve cytochrome P450 enzymes, which are responsible for the biotransformation of many pharmacologically active compounds.
属性
IUPAC Name |
4-(azepan-1-yl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPSAQBHEQYYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185780 | |
Record name | Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3194-43-2 | |
Record name | Hexahydro-1H-azepine-1-butanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3194-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1H-azepine-1-butanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3194-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-1H-azepine-1-butyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDRO-1H-AZEPINE-1-BUTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AX471ZUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。